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Compound of Interest

Compound Name: Tris succinate

Cat. No.: B3430625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tris succinate buffers, detailing their

physicochemical properties and roles in biological systems. The information presented herein is

intended to equip researchers, scientists, and drug development professionals with the

fundamental knowledge required for the effective application of these buffer systems in

experimental design and pharmaceutical formulation.

Core Concepts: pKa and Buffering Range
A buffer solution resists changes in pH upon the addition of an acid or base. The effectiveness

of a buffer is determined by its pKa and buffering range. The pKa is the pH at which the acidic

and basic forms of the buffer are present in equal concentrations. The buffering range is the pH

range over which a buffer can effectively neutralize added acids and bases without a significant

change in pH. Generally, the effective buffering range is considered to be pKa ± 1.

Tris
Tris(hydroxymethyl)aminomethane, commonly known as Tris, is a primary amine that is widely

used as a biological buffer. Its pKa is approximately 8.1 at 25°C, making it an effective buffer in

the slightly alkaline pH range of 7.0 to 9.2.[1][2] The pKa of Tris is, however, sensitive to

temperature changes.
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Succinic acid is a dicarboxylic acid with two pKa values, corresponding to the ionization of its

two carboxyl groups. The first pKa (pKa1) is approximately 4.2, and the second pKa (pKa2) is

around 5.6.[3][4] This allows for the creation of succinate-based buffers that are effective in the

acidic pH range of approximately 3.2 to 6.6. Succinate buffers are particularly useful in

biochemical and pharmaceutical applications, with a notable buffering capacity between pH 4.5

and 6.0.[5]

Quantitative Data Summary
The following tables summarize the key quantitative data for Tris and succinic acid, providing a

clear comparison of their properties.

Compound pKa at 25°C
Buffering Range

(pH)

Molecular Weight (

g/mol )

Tris ~8.1 7.0 - 9.2 121.14

Succinic Acid
pKa1: ~4.2, pKa2:

~5.6
3.2 - 6.6 118.09

Experimental Protocols
This section provides detailed methodologies for the determination of pKa and buffering range,

as well as the preparation of a Tris-succinate buffer.

Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for the precise determination of pKa values.[6]

Materials:

pH meter with a combination pH electrode

Magnetic stirrer and stir bar

Buret (50 mL)

Beakers (100 mL, 250 mL)
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Volumetric flasks

Standardized 0.1 M hydrochloric acid (HCl) solution

Standardized 0.1 M sodium hydroxide (NaOH) solution

The weak acid or weak base to be analyzed (e.g., Tris or succinic acid)

Deionized water

Procedure:

Calibrate the pH meter: Use standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and

10.00) to calibrate the pH meter.

Prepare the analyte solution: Accurately weigh a known amount of the substance and

dissolve it in a known volume of deionized water in a beaker. A typical concentration is 0.01

M to 0.1 M.

Set up the titration: Place the beaker with the analyte solution on the magnetic stirrer and

add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged

but does not interfere with the stir bar.

Perform the titration:

For a weak acid (e.g., succinic acid), fill the buret with the standardized NaOH solution.

For a weak base (e.g., Tris), fill the buret with the standardized HCl solution.

Record initial pH: Record the pH of the analyte solution before adding any titrant.

Add titrant in increments: Add the titrant in small, known increments (e.g., 0.5 mL or 1.0 mL).

After each addition, allow the solution to stabilize and record the pH and the total volume of

titrant added.

Identify the equivalence point(s): Continue the titration until the pH begins to change rapidly,

indicating the approach of the equivalence point. Continue adding titrant past the
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equivalence point until the pH stabilizes again. For a diprotic acid like succinic acid, there will

be two equivalence points.

Plot the titration curve: Plot the recorded pH values (y-axis) against the volume of titrant

added (x-axis).

Determine the pKa: The pKa is the pH at the half-equivalence point. To find this, determine

the volume of titrant required to reach the equivalence point. The half-equivalence point is

half of this volume. The pH at this volume on the titration curve is the pKa. For succinic acid,

two pKa values will be determined from the two half-equivalence points.

Determination of Buffering Range and Capacity
The buffering range is experimentally determined by assessing the buffer's capacity to resist

pH changes upon the addition of a strong acid or base.

Materials:

Prepared buffer solution of known concentration

Standardized 0.1 M HCl solution

Standardized 0.1 M NaOH solution

pH meter and electrode

Buret

Magnetic stirrer and stir bar

Beakers

Procedure:

Prepare the buffer: Prepare a buffer solution of the desired concentration (e.g., 0.1 M Tris-

succinate).
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Measure initial pH: Place a known volume (e.g., 50 mL) of the buffer in a beaker and

measure its initial pH.

Titrate with strong acid: Fill a buret with standardized 0.1 M HCl. Add the HCl in small

increments (e.g., 0.5 mL) to the buffer solution while stirring. Record the pH after each

addition.

Identify the lower limit of the buffering range: Continue adding HCl until the pH drops by

approximately one pH unit from the pKa. The point at which the pH begins to change rapidly

indicates the limit of the buffer's effectiveness against acid.

Titrate with strong base: Take a fresh 50 mL aliquot of the buffer solution. Fill a clean buret

with standardized 0.1 M NaOH. Add the NaOH in small increments, recording the pH after

each addition.

Identify the upper limit of the buffering range: Continue adding NaOH until the pH increases

by approximately one pH unit from the pKa. The point at which the pH begins to change

rapidly indicates the limit of the buffer's effectiveness against base.

Determine the buffering range: The effective buffering range is the pH range between the

points where the buffer's ability to resist pH change diminishes significantly.

Calculate Buffer Capacity (β): The buffer capacity can be calculated using the formula: β =

(moles of acid or base added) / (volume of buffer in L × ΔpH) A higher β value indicates a

greater resistance to pH change.

Preparation of Tris-Succinate Buffer
This protocol describes the preparation of a 0.05 M Tris-succinate buffer.

Materials:

Tris(hydroxymethyl)aminomethane (Tris)

Succinic acid

Deionized water
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pH meter

Magnetic stirrer and stir bar

Beakers and volumetric flasks

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment (optional)

Procedure:

Prepare stock solutions:

0.1 M Tris solution: Dissolve 12.11 g of Tris in deionized water and bring the final volume

to 1 L in a volumetric flask.

0.1 M Succinic acid solution: Dissolve 11.81 g of succinic acid in deionized water and

bring the final volume to 1 L in a volumetric flask.

Prepare the buffer:

To prepare a 0.05 M Tris-succinate buffer, you can start with a 0.1 M Tris solution.[7]

Take a specific volume of the 0.1 M Tris solution.

Slowly add the 0.1 M succinic acid solution while monitoring the pH with a calibrated pH

meter until the desired pH is reached.

Dilute the final solution with deionized water to achieve a final Tris concentration of 0.05

M. For example, if you start with 500 mL of 0.1 M Tris, the final volume after adding

succinic acid and diluting should be 1 L. The final concentration of succinate will depend

on the amount of succinic acid solution added to reach the target pH.

Biological Signaling Pathways
While Tris primarily serves as a buffering agent in biological experiments, succinate has been

identified as a key signaling molecule, particularly in the context of inflammation and cancer.

Succinate Signaling via SUCNR1
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Extracellular succinate can act as a signaling molecule by binding to the G-protein coupled

receptor, SUCNR1 (also known as GPR91). This interaction triggers downstream signaling

cascades that can modulate cellular responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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